Lipophilicity (XLogP3-AA) Differentiates 1-(Pyrrolidin-1-yl)hexan-1-one from the Piperidine Homolog and the Short-Chain Butyryl Analog
The computed partition coefficient (XLogP3-AA) of 1-(pyrrolidin-1-yl)hexan-1-one is 2.1 [1], placing it approximately 0.4 log units below its six-membered ring homolog 1-(piperidin-1-yl)hexan-1-one (XLogP3-AA = 2.5) [2] and 1.1 log units above the shorter-chain analog 1-(pyrrolidin-1-yl)butan-1-one (XLogP3-AA = 1.0) [3]. This represents a ~2.5‑fold difference in intrinsic lipophilicity versus the piperidine analog and a ~13‑fold difference versus the butyryl analog, a spread that directly impacts membrane permeability, aqueous solubility, and chromatographic retention behavior in both analytical and preparative workflows.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1 |
| Comparator Or Baseline | 1-(Piperidin-1-yl)hexan-1-one: XLogP3-AA = 2.5; 1-(Pyrrolidin-1-yl)butan-1-one: XLogP3-AA = 1.0 |
| Quantified Difference | Δ = −0.4 log units vs. piperidine analog; Δ = +1.1 log units vs. butyryl analog |
| Conditions | Computed via XLogP3 3.0 algorithm, PubChem 2019/2021 releases |
Why This Matters
A 0.4 log unit shift in logP corresponds to a ~2.5‑fold change in octanol–water partition, sufficient to alter pharmacokinetic predictions, extraction efficiency, and C18 reversed‑phase retention times—critical parameters for method development and compound selection.
- [1] PubChem CID 246835. 1-(Pyrrolidin-1-yl)hexan-1-one. Computed Properties: XLogP3-AA = 2.1. Accessed 2026-04-28. View Source
- [2] PubChem CID 246831. 1-Hexanoylpiperidine (1-(piperidin-1-yl)hexan-1-one). Computed Properties: XLogP3-AA = 2.5. Accessed 2026-04-28. View Source
- [3] PubChem CID 303117. Pyrrolidine, 1-(1-oxobutyl)- (1-(pyrrolidin-1-yl)butan-1-one). Computed Properties: XLogP3-AA = 1.0. Accessed 2026-04-28. View Source
